molecular formula C9H9NO3 B8246487 Methyl 6-formyl-4-methylpicolinate

Methyl 6-formyl-4-methylpicolinate

Cat. No.: B8246487
M. Wt: 179.17 g/mol
InChI Key: JRAUVGLSTCEOJZ-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4-methylpicolinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of picolinic acid, featuring a formyl group at the 6-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-formyl-4-methylpicolinate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methylpicolinate using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 6-carboxy-4-methylpicolinate.

    Reduction: Methyl 6-hydroxymethyl-4-methylpicolinate.

    Substitution: Methyl 6-formyl-4-bromomethylpicolinate.

Scientific Research Applications

Methyl 6-formyl-4-methylpicolinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of methyl 6-formyl-4-methylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formyl-6-methylpicolinate: Similar structure but with the formyl and methyl groups swapped.

    Methyl 6-carboxy-4-methylpicolinate: An oxidized form of methyl 6-formyl-4-methylpicolinate.

    Methyl 6-hydroxymethyl-4-methylpicolinate: A reduced form of this compound.

Uniqueness

The presence of both formyl and methyl groups provides versatility in chemical transformations and biological interactions .

Biological Activity

Methyl 6-formyl-4-methylpicolinate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a pyridine ring with various substituents. The compound has the following chemical formula:

  • Chemical Formula : C_9H_9NO_2
  • Molecular Weight : Approximately 165.17 g/mol

The presence of the formyl group at the 6-position and a methyl group at the 4-position contributes to its reactivity and biological properties.

Synthesis Methods

Various synthetic routes have been developed for obtaining this compound. These include:

  • Condensation Reactions : Utilizing aldehydes with methylpicolinate derivatives.
  • Oxidation Methods : Converting corresponding alcohols or other derivatives into the desired formyl compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Enzyme InhibitionModulation of enzyme activity (e.g., LDH)
Antisickling ActivityIncreasing hemoglobin affinity for oxygen

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Antioxidant Properties

The compound has been reported to exhibit antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as lactate dehydrogenase (LDH). The inhibition of LDH has implications for cancer metabolism, as it plays a crucial role in aerobic glycolysis in cancer cells .

Antisickling Activity

This compound has been investigated for its potential in treating sickle cell disease (SCD) by increasing the affinity of hemoglobin for oxygen. This mechanism could reduce sickling episodes and improve oxygen delivery in patients .

Case Studies

  • Antimicrobial Efficacy Study : A study tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity Assessment : In vitro assays showed that this compound effectively reduced oxidative stress markers in neuronal cell lines, suggesting its therapeutic potential in neuroprotection.
  • Enzyme Kinetics Analysis : A kinetic study revealed that this compound inhibits LDH activity with an IC50 value indicating moderate potency compared to standard inhibitors. This highlights its potential use in metabolic modulation therapies .

Properties

IUPAC Name

methyl 6-formyl-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-8(4-6)9(12)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAUVGLSTCEOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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